Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
This compound features a thiophene ring substituted at position 3 with a sulfamoyl group bearing a 2-bromophenyl moiety and at position 4 with a 4-methylphenyl group. The methyl carboxylate at position 2 is a common esterification motif in pharmaceutical and agrochemical intermediates.
Properties
IUPAC Name |
methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4S2/c1-12-7-9-13(10-8-12)14-11-26-17(19(22)25-2)18(14)27(23,24)21-16-6-4-3-5-15(16)20/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHXQAGRZQCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC=C3Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of Substituents: The bromophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate compound with sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Dehalogenated products
Substitution: Substituted thiophene derivatives
Scientific Research Applications
Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Intercalating into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) Methyl 3-[(4-Ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (G225-0439)
- Key Difference : The sulfamoyl group is substituted with a 4-ethoxyphenyl instead of 2-bromophenyl.
- However, the absence of bromine’s electronegative and steric effects may reduce binding affinity in hydrophobic pockets .
- Molecular Weight: 431.53 g/mol (C₂₁H₂₁NO₅S₂) vs. ~494.44 g/mol (estimated for the target compound) .
b) Methyl 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylate (G225-0002)
- Key Difference : Lacks the 4-(4-methylphenyl) substituent on the thiophene ring.
- The molecular weight is lower (319.38 g/mol, C₁₃H₁₃NO₄S₂), which may improve bioavailability but reduce target specificity .
c) Methyl 3-Bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate (4c)
- Key Difference : Replaces the sulfamoyl group with bromine and substitutes 4-methoxyphenyl at position 3.
- Impact : Bromine at position 3 increases electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxy group (–OCH₃) enhances electron density on the phenyl ring, altering electronic properties compared to the target compound’s 4-methylphenyl group .
Functional Group and Reactivity Comparisons
Biological Activity
Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, with CAS number 941979-08-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 466.4 g/mol. The compound features a thiophene ring substituted with sulfamoyl and carboxylate groups, which are known to enhance biological activity.
| Property | Value |
|---|---|
| CAS Number | 941979-08-4 |
| Molecular Formula | C₁₉H₁₆BrN O₄S₂ |
| Molecular Weight | 466.4 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves a multi-step process starting with the formation of the thiophene ring through methods such as the Gewald reaction. Subsequent functionalization introduces the sulfamoyl and carboxylate groups.
Antibacterial Activity
Research indicates that thiophene derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against both Gram-positive and Gram-negative bacteria.
A study evaluating various thiophene derivatives reported that certain substitutions on the thiophene ring enhance antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the presence of bromine and sulfamoyl groups may contribute to this effect .
Anticancer Activity
The anticancer potential of this compound has been explored in relation to various cancer cell lines. In vitro studies have indicated that thiophene derivatives can inhibit the proliferation of cancer cells, including prostate cancer cell lines (PC-3). The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression .
Case Studies
-
Antibacterial Evaluation :
- Objective : To evaluate the antibacterial efficacy against common pathogens.
- Method : Disc diffusion method was employed using varying concentrations of the compound.
- Results : The compound demonstrated significant inhibition zones against tested bacteria, indicating strong antibacterial activity.
-
Anticancer Screening :
- Objective : To assess the cytotoxic effects on PC-3 prostate cancer cells.
- Method : MTT assay was used to measure cell viability post-treatment with different concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, suggesting potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
